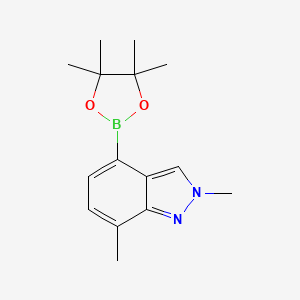![molecular formula C13H8F2O3 B13442907 [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy- CAS No. 1258635-47-0](/img/structure/B13442907.png)
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, two fluorine atoms at the 2’ and 4’ positions, and a hydroxyl group at the 2-position. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- typically involves the functionalization of biphenyl derivatives. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is widely used to form biphenyl structures.
Electrophilic Substitution:
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale coupling reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-3-carboxylic acid: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.
2’,4’-Difluoro-1,1’-biphenyl: Lacks the carboxylic acid and hydroxyl groups, affecting its reactivity and applications.
Propiedades
Número CAS |
1258635-47-0 |
|---|---|
Fórmula molecular |
C13H8F2O3 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-7-4-5-8(11(15)6-7)9-2-1-3-10(12(9)16)13(17)18/h1-6,16H,(H,17,18) |
Clave InChI |
GOAWZJPRUDKMRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


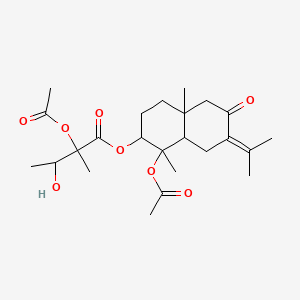
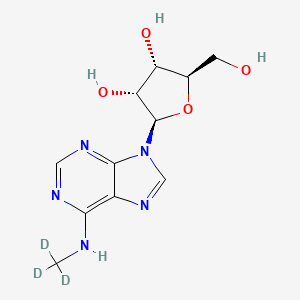

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)


![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
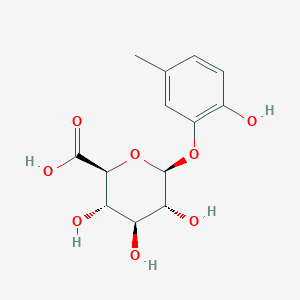
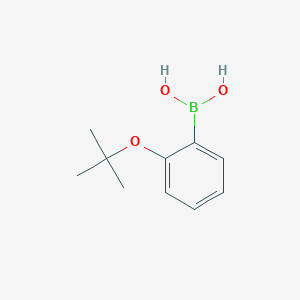


![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
